3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea is a synthetic organic compound with potential applications in medicinal chemistry. It is characterized by the presence of a urea moiety, a dimethylamino group, a methylpiperazine ring, and a fluorophenyl group. This compound is of interest due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Urea Formation: The final step involves the reaction of the amine with 4-fluorophenyl isocyanate to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to maximize yield.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of secondary amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: N-oxides.
Reduction Products: Secondary amines.
Substitution Products: Substituted fluorophenyl derivatives.
Scientific Research Applications
3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Biological Studies: Investigation of its biological activities, such as enzyme inhibition or receptor binding.
Chemical Biology: Use as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating their activity.
Pathway Modulation: The compound may influence biological pathways by altering the activity of key proteins.
Comparison with Similar Compounds
3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea can be compared with similar compounds such as:
1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-bromophenyl)urea: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness: The presence of the fluorophenyl group in this compound may confer unique properties such as increased lipophilicity and altered electronic effects, which can influence its biological activity and pharmacokinetic profile.
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN5O/c1-26(2)20-10-4-17(5-11-20)21(28-14-12-27(3)13-15-28)16-24-22(29)25-19-8-6-18(23)7-9-19/h4-11,21H,12-16H2,1-3H3,(H2,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIHLLMHUMGBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.